molecular formula C6H13N5 B13163112 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine

Katalognummer: B13163112
Molekulargewicht: 155.20 g/mol
InChI-Schlüssel: CYWKJRYBGHCNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine is a chemical compound with a unique structure that includes a triazole ring and a dimethylaminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of N,N-dimethylaminoethylamine with azides under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
  • Poly[2-(dimethylamino)ethyl methacrylate]
  • N,N-Dimethylethylenediamine

Uniqueness

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C6H13N5

Molekulargewicht

155.20 g/mol

IUPAC-Name

1-[2-(dimethylamino)ethyl]triazol-4-amine

InChI

InChI=1S/C6H13N5/c1-10(2)3-4-11-5-6(7)8-9-11/h5H,3-4,7H2,1-2H3

InChI-Schlüssel

CYWKJRYBGHCNGI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1C=C(N=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.